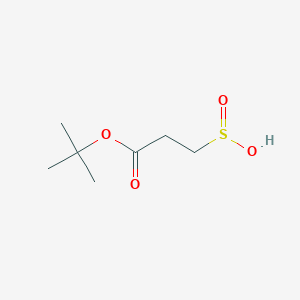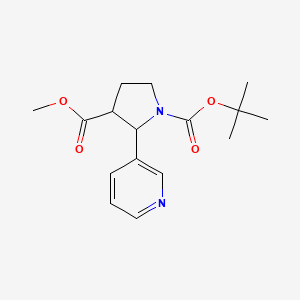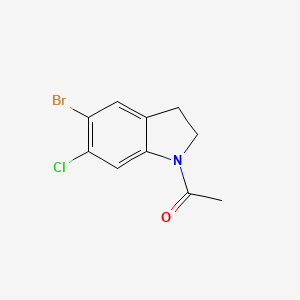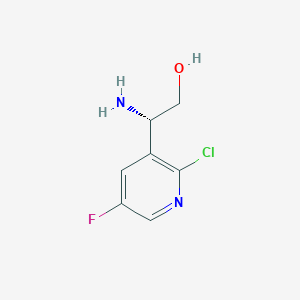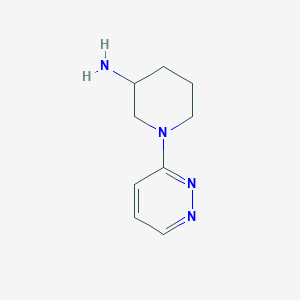![molecular formula C6H8FN3O2 B13033273 2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]propanoic acid](/img/structure/B13033273.png)
2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]propanoic acid is a compound that features a triazole ring substituted with a fluoromethyl group and a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]propanoic acid typically involves the formation of the triazole ring through a “click” chemistry approach, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The fluoromethyl group can be introduced via nucleophilic substitution reactions using appropriate fluorinating agents. The propanoic acid moiety is then attached through esterification or amidation reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for the cycloaddition step and the employment of robust fluorinating agents that provide high selectivity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form oxides.
Reduction: The compound can be reduced to modify the triazole ring or the fluoromethyl group.
Substitution: The fluoromethyl group can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium azide or halogenating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield triazole oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity
Wirkmechanismus
The mechanism of action of 2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]propanoic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluoromethyl group may enhance the compound’s binding affinity and selectivity for its targets. The propanoic acid moiety can facilitate the compound’s solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[4-(methyl)-1H-1,2,3-triazol-1-yl]propanoic acid
- 2-[4-(chloromethyl)-1H-1,2,3-triazol-1-yl]propanoic acid
- 2-[4-(bromomethyl)-1H-1,2,3-triazol-1-yl]propanoic acid
Uniqueness
2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]propanoic acid is unique due to the presence of the fluoromethyl group, which imparts distinct electronic and steric properties. This can enhance the compound’s stability, reactivity, and binding affinity compared to its non-fluorinated analogs .
Eigenschaften
Molekularformel |
C6H8FN3O2 |
|---|---|
Molekulargewicht |
173.15 g/mol |
IUPAC-Name |
2-[4-(fluoromethyl)triazol-1-yl]propanoic acid |
InChI |
InChI=1S/C6H8FN3O2/c1-4(6(11)12)10-3-5(2-7)8-9-10/h3-4H,2H2,1H3,(H,11,12) |
InChI-Schlüssel |
PESLNPGGRPUUGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)N1C=C(N=N1)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



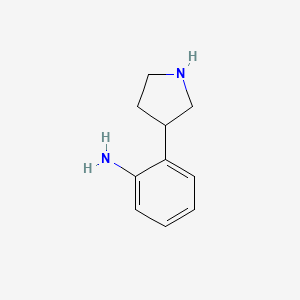
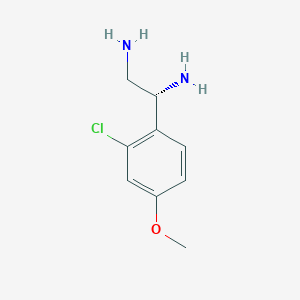
![Ethyl 1-trityl-1H-pyrazolo[3,4-C]pyridine-3-carboxylate](/img/structure/B13033206.png)
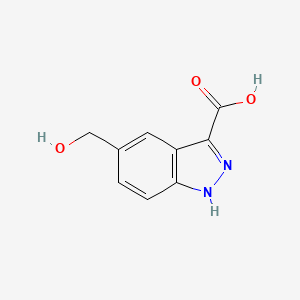
![tert-Butyl6-nitro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B13033215.png)
